N-(2-Chloro-acetyl)-4-methoxy-benzamide

Description

Chemical Identity and Nomenclature

N-(2-Chloro-acetyl)-4-methoxy-benzamide is systematically identified by its Chemical Abstracts Service number 57764-60-0 and possesses the molecular formula C₁₀H₁₀ClNO₃. The compound's International Union of Pure and Applied Chemistry name follows standard nomenclature conventions, describing the substitution pattern on both the acetyl and benzamide portions of the molecule. Alternative nomenclature includes N-(2-chloroacetyl)-4-methoxybenzamide and N-chloroacetyl-4-methoxy-benzamide, reflecting variations in naming conventions across different chemical databases.

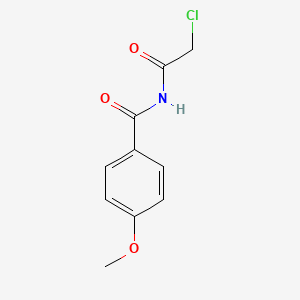

The molecular structure encompasses several key functional groups that define its chemical identity. The compound features a methoxy substituent at the para position of the benzene ring, connected to a carbonyl group forming the benzamide moiety. This benzamide unit is further linked through an amide bond to a chloroacetyl group, creating the complete molecular framework. The structural representation through Simplified Molecular Input Line Entry System notation appears as COC1=CC=C(C=C1)C(=O)NC(=O)CCl, providing a standardized method for digital representation.

The International Chemical Identifier for this compound is InChI=1S/C10H10ClNO3/c1-15-8-4-2-7(3-5-8)10(14)12-9(13)6-11/h2-5H,6H2,1H3,(H,12,13,14), which uniquely identifies the molecular structure and connectivity. Additional identifiers include the InChI Key UOKWEUUCADMNPK-UHFFFAOYSA-N, serving as a shortened version of the full identifier for database searches and molecular recognition systems.

Historical Context and Discovery

The earliest documented research involving this compound appears in the scientific literature through the work of Rodehorst and Koch, published in the Journal of the American Chemical Society in 1975. This seminal publication, spanning pages 7298 to 7304 of volume 97, established the compound within the context of photochemical reactivity studies of keto imino ethers, specifically investigating Type I rearrangement and photocycloaddition reactions involving oxazolin-4-ones.

The research by Rodehorst and Koch positioned this compound within a broader investigation of photochemical processes, particularly examining the reactivity patterns of compounds containing both carbonyl and nitrogen-containing functional groups. Their work contributed to understanding the photochemical behavior of molecules with similar structural motifs, establishing foundational knowledge that would influence subsequent research in photochemistry and organic synthesis methodologies.

The compound's emergence in the mid-1970s coincided with significant developments in organic photochemistry, where researchers were actively exploring the synthetic potential of light-induced reactions. This historical context reflects the compound's role not merely as an isolated chemical entity but as part of a systematic investigation into the fundamental principles governing photochemical transformations of organic molecules.

Significance in Organic Chemistry Research

This compound holds particular significance in organic chemistry research due to its structural complexity and the presence of multiple reactive sites within a single molecule. The compound serves as an excellent model system for studying amide chemistry, halogenated organic compounds, and methoxy-substituted aromatic systems simultaneously. Its molecular architecture provides researchers with opportunities to investigate various chemical transformations, including nucleophilic substitution reactions at the chloroacetyl position and electrophilic aromatic substitution reactions on the methoxy-substituted benzene ring.

The presence of the chloroacetyl group makes this compound particularly valuable for synthetic applications, as the chlorine atom serves as an excellent leaving group in nucleophilic substitution reactions. This characteristic enables the compound to function as a versatile synthetic intermediate, facilitating the introduction of various nucleophiles and the construction of more complex molecular frameworks. Research applications have demonstrated the utility of such chloroacetyl-containing compounds in the synthesis of heterocyclic systems and in the development of novel synthetic methodologies.

Furthermore, the methoxy substituent on the benzamide portion of the molecule influences both the electronic properties and the reactivity patterns of the compound. The electron-donating nature of the methoxy group affects the nucleophilicity of the aromatic ring and can influence the stability and reactivity of the adjacent carbonyl group. These electronic effects make the compound an important subject for computational chemistry studies and mechanistic investigations.

Position in Benzamide Derivatives Classification

Within the extensive family of benzamide derivatives, this compound occupies a unique position due to its dual amide functionality and halogenated substituent pattern. Benzamides constitute a broad class of organic compounds characterized by the presence of a benzene ring attached to a carboxamide group, with the general formula C₆H₅CONH₂ serving as the parent structure. The diversity within this family arises from various substitution patterns on both the benzene ring and the nitrogen atom of the amide group.

The classification of benzamide derivatives encompasses numerous subgroups based on substitution patterns and functional group modifications. Simple benzamides include compounds such as 4-methoxybenzamide, which possesses the molecular formula C₈H₉NO₂ and serves as a structural analog lacking the chloroacetyl substitution. The systematic study of benzamide derivatives has revealed their importance in pharmaceutical applications, with numerous commercial drugs incorporating benzamide structural motifs.

This compound represents a more complex derivative within this classification system, incorporating both N-acylation and aromatic substitution modifications. The compound can be categorized specifically as an N-acylated benzamide derivative with para-methoxy substitution and chloroacetyl N-substitution. This classification places it among the more structurally sophisticated members of the benzamide family, distinguishing it from simpler derivatives through its enhanced functionality and synthetic versatility.

Properties

IUPAC Name |

N-(2-chloroacetyl)-4-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO3/c1-15-8-4-2-7(3-5-8)10(14)12-9(13)6-11/h2-5H,6H2,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOKWEUUCADMNPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40368631 | |

| Record name | N-(2-Chloro-acetyl)-4-methoxy-benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57764-60-0 | |

| Record name | N-(2-Chloro-acetyl)-4-methoxy-benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-chloroacetyl)-4-methoxybenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit the werner (wrn) helicase, a protein involved in DNA repair and replication. This suggests that N-(2-chloroacetyl)-4-methoxybenzamide may also target proteins involved in DNA processes.

Mode of Action

It’s known that similar compounds can undergo thioether macrocyclization. This process involves the formation of a macrocycle, a large cyclic molecule, through a reaction with cysteine residues in peptides. This could potentially alter the structure and function of target proteins, leading to changes in their activity.

Biochemical Pathways

Disruption of these pathways could lead to genomic instability, a hallmark of cancer.

Pharmacokinetics

The compound’s potential for macrocyclization could influence its bioavailability and stability in the body.

Result of Action

If the compound does indeed target proteins involved in dna processes, its action could lead to dna damage and genomic instability. This could potentially inhibit the growth of cancer cells.

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially affect the compound’s macrocyclization process and, consequently, its mode of action.

Biochemical Analysis

Cellular Effects

Benzamide derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

The metabolic pathways involving N-(2-Chloro-acetyl)-4-methoxy-benzamide are not well-characterized. It is known that benzamide derivatives can be metabolized in the body through various pathways, often involving enzymes or cofactors.

Biological Activity

N-(2-Chloro-acetyl)-4-methoxy-benzamide is a compound of significant interest in pharmacological research due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant studies and findings.

Chemical Structure and Properties

This compound is characterized by the presence of a methoxy group and a chloroacetyl moiety attached to a benzamide structure. This configuration is crucial for its biological interactions and efficacy.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. The compound has been evaluated against various bacterial and fungal strains, demonstrating significant inhibitory effects.

- In Vitro Studies : The compound was tested against both Gram-positive and Gram-negative bacteria using the turbidimetric method. Results showed effective inhibition, particularly against Staphylococcus aureus and Escherichia coli .

- Mechanism of Action : The antimicrobial action is believed to involve disruption of bacterial cell wall synthesis, potentially through interference with key enzymatic processes .

Anticancer Activity

This compound has also been investigated for its anticancer potential, particularly against breast cancer cell lines.

- Cell Line Studies : In vitro tests on estrogen receptor-positive human breast adenocarcinoma cell line MCF7 revealed that the compound exhibits antiproliferative effects with an IC50 value indicating effective concentration for inhibiting cell growth .

- Apoptosis Induction : Further studies suggest that the compound may induce apoptosis in cancer cells, as evidenced by increased annexin V-FITC positivity in treated cells compared to controls .

Research Findings and Case Studies

A summary of notable case studies highlights the compound's effectiveness:

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

- Methoxy Group : Enhances lipophilicity, facilitating better cell membrane penetration.

- Chloroacetyl Moiety : Contributes to the reactivity of the compound, enabling interaction with biological targets.

Scientific Research Applications

Antimicrobial Properties

Research indicates that N-(2-Chloro-acetyl)-4-methoxy-benzamide and its derivatives exhibit significant antimicrobial activities. Studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Derivatives

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(4-Methoxyphenyl)acetamide | Methoxy group on phenyl ring | Antimicrobial |

| N-(2-Chloro-acetamide) | Chloro group on acetamide | Anticancer |

| N-(4-Bromophenyl)acetamide | Bromine substitution on phenyl | Antimicrobial |

| N-(3-Nitrophenyl)acetamide | Nitro group on phenyl ring | Potential anticancer |

These compounds highlight the versatility of chloroacetamides in medicinal chemistry while underscoring the unique characteristics of this compound due to its specific functional groups .

Anticancer Properties

This compound has been evaluated for its anticancer properties, particularly against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7). The compound demonstrates promising activity in cell viability assays, such as the Sulforhodamine B assay.

- Mechanism of Action : The compound's reactivity allows it to interact with cellular targets, potentially leading to apoptosis in cancer cells.

- Case Study : In vitro studies have shown that certain derivatives exhibit significant cytotoxic effects, indicating their potential as lead compounds for new anticancer therapies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties. Modifications to the molecular structure can enhance efficacy and reduce toxicity.

Key Modifications

- Substitution patterns on the benzene ring can influence both antimicrobial and anticancer activities.

- The presence of electron-withdrawing groups (like chloro or nitro) has been linked to improved biological activity.

Future Directions and Research Opportunities

The potential applications of this compound extend beyond its current uses. Future research may focus on:

- Derivatization : Exploring new derivatives with enhanced selectivity and potency against specific pathogens or cancer types.

- Mechanistic Studies : Investigating the detailed mechanisms by which this compound exerts its biological effects.

- Clinical Trials : Advancing promising candidates into clinical trials to evaluate their safety and efficacy in humans.

Comparison with Similar Compounds

Positional Isomerism

- N-(2-Chloro-acetyl)-2-methoxy-benzamide : This positional isomer differs in the methoxy group placement (2-methoxy vs. 4-methoxy). The ortho-substitution in the 2-methoxy analog may induce steric hindrance, altering rotational barriers and electronic distribution compared to the para-substituted target compound .

- 2-Chloro-N-(4-methoxyphenyl)-benzamide : Lacks the acetyl group but retains the 4-methoxybenzamide core. The absence of the chloroacetyl moiety reduces electrophilicity, impacting reactivity in nucleophilic substitution reactions .

Substituent Effects

- 3-(2-Chlor-4-phenylbenzamido)-N-hydroxy-4-methoxybenzamide : Incorporates a hydroxy group and a phenyl ring, enhancing hydrogen-bonding capacity and lipophilicity. This contrasts with the target compound’s chloroacetyl group, which may confer higher reactivity toward thiols or amines .

- N-[3-(2,5-Dimethyl-benzyloxy)-4-(methanesulfonyl-methyl-amino)-phenyl]-4-methoxy-benzamide: Features a methanesulfonyl-methyl-amino group, increasing steric bulk and altering solubility compared to the simpler chloroacetyl substituent .

Physicochemical Properties

ND = No data available in provided evidence.

Reactivity and Computational Insights

- Rotational Barriers : Density functional theory (DFT) studies on related N,N-diacylaniline derivatives reveal that the amide and aryl planes are approximately perpendicular, influencing conjugation and rotational barriers. This geometry may stabilize the compound against hydrolysis .

- Electrophilicity : The chloroacetyl group in the target compound is highly electrophilic, making it reactive toward nucleophiles like amines or thiols. This contrasts with analogs lacking electron-withdrawing groups (e.g., 4-methoxy-N-(2-methoxyethyl)benzamide), which show lower reactivity .

Q & A

How can researchers optimize the synthesis of N-(2-Chloro-acetyl)-4-methoxy-benzamide to improve yield and purity?

Answer:

Synthetic optimization typically involves:

- Coupling Reagents : Use of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) to activate carboxylic acids, enhancing amide bond formation efficiency .

- Purification Strategies : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures to isolate the product .

- Hazard Mitigation : Conducting thorough risk assessments for reactive intermediates (e.g., chloroacetyl chloride) and ensuring inert atmospheres for moisture-sensitive steps .

Data Table :

| Parameter | Typical Conditions | Yield Improvement Tips |

|---|---|---|

| Reaction Solvent | Dichloromethane or THF | Use anhydrous solvents |

| Temperature | 0–25°C | Slow addition of acyl chloride |

| Catalyst | Triethylamine or DMT-MM | Optimize stoichiometry (1.2 eq) |

What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : 2D techniques (e.g., HSQC, HMBC) resolve overlapping signals from methoxy and chloroacetyl groups. Compare chemical shifts to analogs like 4-chloro-N-(2-methoxyphenyl)benzamide (δ 7.8–8.0 ppm for aromatic protons) .

- X-ray Crystallography : Use SHELXL for structure refinement. Key metrics: R-factor < 5%, mean σ(C–C) = 0.002 Å. Hydrogen-bonding patterns (e.g., N–H⋯O=C) stabilize crystal packing .

Example Data :

| Technique | Key Observations | Reference Compound |

|---|---|---|

| IR | C=O stretch at 1680–1700 cm⁻¹ | N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide |

| Mass Spectrometry | [M+H]⁺ peak at m/z 242.1 | AS-4370 (C27H32O5N4ClF) |

How can contradictions in biological activity data for this compound be resolved across assays?

Answer:

- Assay Validation : Use orthogonal methods (e.g., radioligand binding vs. functional cAMP assays) to confirm receptor antagonism, as seen in PPARδ studies .

- Dose-Response Curves : Ensure linearity across 3–4 log units. For example, GSK3787 showed IC50 = 10 nM in binding assays but required 1 μM in gene expression studies due to cellular uptake limitations .

- Control Compounds : Include reference standards like metoclopramide for gastrokinetic activity comparisons .

What advanced strategies address challenges in crystallizing this compound?

Answer:

- Twinning Mitigation : Use SHELXD for initial phase solutions and TWINLAW for detwinning. For example, SHELXE improved phases for macromolecules with 1.2 Å resolution data .

- Hydrogen Bond Analysis : Apply graph-set notation (e.g., R₂²(8) motifs) to predict packing motifs. Etter’s rules help design co-crystals with complementary H-bond donors/acceptors .

Case Study :

4-Chloro-N-(3-methoxy-phenyl)-benzamide formed monoclinic crystals (space group P2₁/c) via slow evaporation, stabilized by N–H⋯O and C–H⋯Cl interactions .

How can computational methods predict reactivity and bioactivity of this compound?

Answer:

- Density Functional Theory (DFT) : Calculate electrophilic susceptibility at the chloroacetyl group (e.g., Fukui indices) to predict nucleophilic substitution sites .

- Molecular Docking : Use PPARδ (PDB: 3TKM) to model binding. GSK3787’s covalent interaction with Cys249 was validated via MD simulations and MS/MS .

- ADMET Prediction : Tools like SwissADME estimate logP (~2.5) and solubility (<50 μM), guiding formulation for in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.